Ethyl 5-methoxypyrazine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of organic azides and terminal alkynes, as described in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . This method, known as "click chemistry," is efficient and straightforward, suggesting that a similar approach could potentially be applied to the synthesis of ethyl 5-methoxypyrazine-2-carboxylate. Additionally, relay catalysis has been used in the synthesis of methyl 4-aminopyrrole-2-carboxylates, indicating that complex molecules can be synthesized in a one-pot mode, which could be relevant for the synthesis of ethyl 5-methoxypyrazine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 5-methoxypyrazine-2-carboxylate can be complex, with multiple functional groups. For example, the crystal structure analysis of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate reveals a monoclinic crystal system with specific unit cell parameters, indicating that the molecular structure of ethyl 5-methoxypyrazine-2-carboxylate could also exhibit unique crystalline properties .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of transformations. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can undergo diazotization and coupling with different reagents to afford various products . This suggests that ethyl 5-methoxypyrazine-2-carboxylate may also participate in diverse chemical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to ethyl 5-methoxypyrazine-2-carboxylate can be deduced from their synthesis and molecular structure. For example, the presence of ester and ethyl groups in the compound's structure can lead to intra- and intermolecular hydrogen bonding interactions, which can affect the compound's solubility and boiling point . Additionally, the presence of a methoxy group can influence the compound's electron distribution and reactivity.
Scientific Research Applications
Methoxypyrazines in Grape and Wine Research
- Biosynthesis and Metabolism in Grape : Methoxypyrazines (MPs) are potent volatile compounds known for imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. Research has identified two pathways for MPs biosynthesis in grapes, highlighting the complexity of these compounds' formation and their significant impact on wine flavor profiles (Lei et al., 2018). This suggests potential research avenues for Ethyl 5-methoxypyrazine-2-carboxylate in understanding its formation and role in agricultural and food products.
Conversion of Biomass to Valuable Chemicals
- Sustainable Production of Polymers and Fuels : A review on the conversion of plant biomass to furan derivatives discusses the potential of using biomass-derived compounds for producing valuable chemicals and fuels. While Ethyl 5-methoxypyrazine-2-carboxylate is not specifically mentioned, this research area's relevance to sustainable chemical production suggests potential applications in developing eco-friendly processes and materials (Chernyshev et al., 2017).
Pharmaceutical Impurities and Synthesis
- Synthesis of Omeprazole and Impurities : Research on novel synthesis methods for omeprazole and its pharmaceutical impurities highlights the importance of understanding and controlling the formation of specific chemical compounds during drug synthesis. This includes compounds like Ethyl 5-methoxypyrazine-2-carboxylate, which could potentially form as impurities or intermediates in pharmaceutical productions (Saini et al., 2019).
Management of Methoxypyrazines in Wine
- Alkyl-Methoxypyrazines in Climate Change : A review focusing on alkyl-methoxypyrazines in grapes and wines underlines the need to manage these compounds due to their impact on wine quality. Climate change poses challenges and opportunities for adjusting viticultural and oenological practices to control methoxypyrazine levels, indicating a research interest in compounds like Ethyl 5-methoxypyrazine-2-carboxylate for maintaining wine quality (Pickering et al., 2021).
Safety And Hazards
The safety information for Ethyl 5-methoxypyrazine-2-carboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 5-methoxypyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-10-7(12-2)5-9-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJUMVUSYTYOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618574 |
Source
|
Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxypyrazine-2-carboxylate | |
CAS RN |
54013-05-7 |
Source
|
Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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